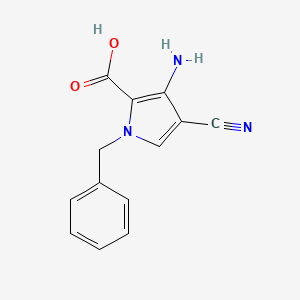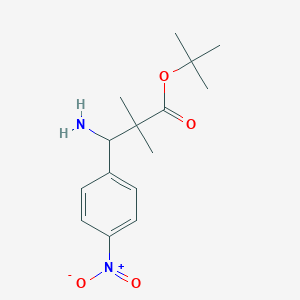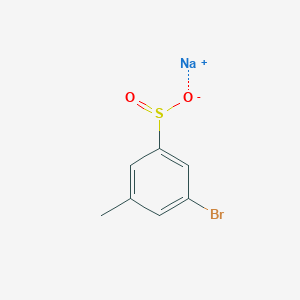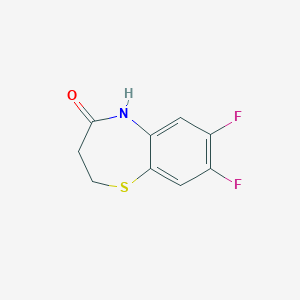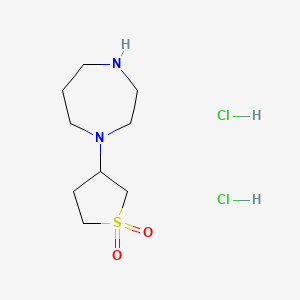
5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method provides a straightforward approach to obtaining thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with cellular proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
3-Methoxythiophene: Another thiophene derivative with a methoxy group, but lacking the azetidinyl group.
Uniqueness
5-(3-Methoxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxyazetidinyl and thiophene-2-carbaldehyde moieties
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
5-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c1-12-7-4-10(5-7)9-3-2-8(6-11)13-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
ICAWXHJZUVCQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Propan-2-yl)pyrrolidin-2-yl]propan-2-amine](/img/structure/B15256247.png)
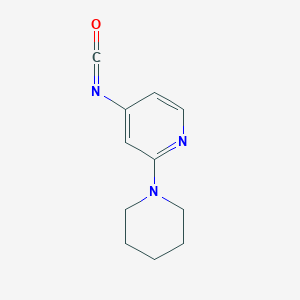
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B15256256.png)

